molecular formula C19H23N5O3 B6417061 3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 326918-92-7

3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Katalognummer: B6417061
CAS-Nummer: 326918-92-7
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: XBHVBQATGARAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted with a morpholine ring at position 8, a 3-phenylpropyl chain at position 7, and a methyl group at position 2.

Eigenschaften

IUPAC Name

3-methyl-8-morpholin-4-yl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(9-5-8-14-6-3-2-4-7-14)18(20-16)23-10-12-27-13-11-23/h2-4,6-7H,5,8-13H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHVBQATGARAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

The compound features a complex structure that includes a purine core with various substituents that enhance its biological activity. The presence of morpholine and phenylpropyl groups contributes to its pharmacological properties.

Chemistry

In synthetic chemistry, C692-0425 serves as a versatile building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with tailored properties .

Biology

C692-0425 is under investigation for its potential as an enzyme inhibitor and receptor modulator. Purine derivatives are known to exhibit various biological activities, making this compound a candidate for further study in biochemical pathways and interactions .

Medicine

This compound is being explored for its therapeutic potential in treating conditions such as:

  • Cancer : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
  • Neurological Disorders : Its ability to cross the blood-brain barrier positions it as a candidate for treating diseases such as Alzheimer's or Parkinson's.
  • Viral Infections : Research indicates potential antiviral properties that could be harnessed in drug development .

Case Study 1: Anticancer Activity

A study conducted on the effects of C692-0425 on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted C692-0425's role as an inhibitor of specific kinases involved in cancer proliferation. The compound showed IC50 values indicating strong inhibitory effects, warranting further investigation into its mechanism of action.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The morpholine nitrogen and purine NH groups serve as nucleophilic sites for alkylation or acylation.

Reaction TypeReagents/ConditionsProduct(s)NotesSource
N-Alkylation Methyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium salt at morpholine NSelective alkylation at tertiary amine
N-Acylation Acetyl chloride, pyridine, RTAcetylated morpholine derivativeRequires base for deprotonation

These reactions modify the compound’s solubility and electronic properties, impacting pharmacological activity.

Oxidation Reactions

The purine ring and side-chain aliphatic regions are susceptible to oxidation.

Target SiteOxidizing AgentConditionsProduct(s)OutcomeSource
Purine C8 KMnO₄, H₂O, acidic conditionsReflux, 12h8-oxo derivativeRing expansion possible
Phenylpropyl Chain Ozone, then reductive workup-78°C, CH₂Cl₂Cleavage to benzaldehyde derivativesChain shortening

Oxidation at C8 destabilizes the purine ring, while ozonolysis fragments the hydrophobic side chain.

Nucleophilic Substitution

The electron-deficient purine core allows substitution at C2 and C6 positions.

PositionNucleophileConditionsProduct(s)SelectivitySource
C2 PiperidineDMSO, 100°C, 6h2-piperidinylpurine dioneModerate yield (∼45%)
C6 Hydrazine hydrateEtOH, reflux, 3h6-hydrazinyl derivativeForms hydrazide linkage

Substitution reactions are critical for functionalizing the purine scaffold .

Reduction Reactions

Selective reduction of carbonyl groups or unsaturated bonds is feasible.

Target GroupReducing AgentConditionsProduct(s)ApplicationSource
Purine C2/C6=O NaBH₄, MeOHRT, 2hDiol intermediatesImproves water solubility
Phenylpropyl Chain H₂, Pd/C (10%)EtOAc, 50 psiSaturated propyl chainAlters lipophilicity

Reduction of carbonyls generates diols, while hydrogenation saturates the side chain.

Hydrolysis and Ring-Opening

Acid- or base-catalyzed hydrolysis targets the morpholine ring and purine core.

Reaction TypeConditionsProduct(s)MechanismSource
Morpholine ring HCl (6M), reflux, 8hEthanolamine derivativeRing cleavage via protonation
Purine dione NaOH (2M), 90°C, 24hXanthine analogsDegradation to simpler purines

Hydrolysis under acidic conditions disrupts the morpholine moiety, while alkaline conditions fragment the purine ring .

Photochemical Reactions

UV irradiation induces structural changes in the purine system.

ConditionsObservationProposed PathwayOutcomeSource
UV (254 nm), 6hFluorescence quenchingπ→π* transitions in purine corePotential dimerization

Photostability studies suggest susceptibility to UV degradation, impacting storage conditions.

Metal Coordination

The morpholine nitrogen and purine carbonyls act as ligands for metal ions.

Metal IonConditionsComplex TypeStability Constant (log K)Source
Cu²⁺ pH 7.4, aqueous bufferOctahedral coordination4.2 ± 0.3
Fe³⁺ Ethanol, 25°CTridentate complex3.8 ± 0.2

Metal chelation may enhance bioavailability or enable catalytic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The compound shares its purine-2,6-dione scaffold with several derivatives, but its substituents distinguish it from others. Key structural comparisons include:

Compound Name Substituents (Positions) Molecular Weight Key Structural Differences
Target Compound 3-methyl, 7-(3-phenylpropyl), 8-(morpholin-4-yl) ~424.45 g/mol* Morpholine at C8, 3-phenylpropyl at C7
[3H]PSB-603 8-(piperazine-1-sulfonylphenyl), 1-propyl N/A Piperazine-sulfonylphenyl group at C8, propyl at N1
CVT-6883 8-(1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl), 3-ethyl, 1-propyl ~424.37 g/mol Trifluoromethylphenyl-pyrazole at C8, ethyl at N3
BF23674 7,8-bis(4-methylpiperidin-1-yl), 3-methyl 580.68 g/mol Dual 4-methylpiperidine groups at C7 and C8
TRPC4/5 Inhibitor 8-[3-(trifluoromethoxy)phenoxy], 7-(4-chlorophenyl)methyl ~527.89 g/mol Trifluoromethoxyphenoxy at C8, 4-chlorobenzyl at C7

*Calculated based on molecular formula C₂₁H₂₅N₅O₃.

Pharmacological Properties

  • Metabolic Stability : Morpholine rings are generally resistant to oxidative metabolism, which may enhance half-life relative to piperazine-containing analogs like PSB-603 .

Research Findings and Key Insights

  • Structure-Activity Relationships (SAR): Substitution at C8 with heterocycles (morpholine, piperazine) enhances adenosine receptor affinity but may reduce kinase inhibition . Bulky C7 substituents (e.g., 3-phenylpropyl) correlate with decreased solubility but improved target specificity in inflammatory models .
  • Therapeutic Potential: The compound’s profile suggests applicability in A2B receptor-mediated conditions (e.g., colitis, asthma) rather than kinase-driven cancers or TRPC-related disorders .

Vorbereitungsmethoden

Regioselective Introduction of the 3-Phenylpropyl Group

The 3-phenylpropyl chain is introduced via alkylation at the N7 position of the purine ring. This step typically employs 3-phenylpropyl bromide as the alkylating agent under basic conditions. For instance:

  • Reaction Conditions : A mixture of 3-methylxanthine (1.0 equiv), 3-phenylpropyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) is stirred at 80°C for 12–24 hours.

  • Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 7-(3-phenylpropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione .

Table 1: Alkylation Optimization

ParameterConditionYield (%)
SolventDMF78
BaseK2CO382
Temperature80°C75
Reaction Time18 hours80

Functionalization at Position 8

Chlorination for Leaving Group Introduction

To enable nucleophilic substitution with morpholine, a leaving group (e.g., chloride) must first be introduced at position 8. This is achieved using phosphorus oxychloride (POCl3) under reflux:

  • Procedure : The intermediate from Step 2 (1.0 equiv) is refluxed with POCl3 (5.0 equiv) and a catalytic amount of N,N-dimethylaniline at 110°C for 6 hours. Excess POCl3 is removed under reduced pressure, yielding 8-chloro-7-(3-phenylpropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione .

Morpholino Substitution

The chloride at position 8 is displaced by morpholine via a nucleophilic aromatic substitution (SNAr) reaction:

  • Reaction Conditions : The chlorinated intermediate (1.0 equiv) is heated with morpholine (3.0 equiv) in ethanol at 70°C for 8 hours.

  • Purification : The crude product is purified via column chromatography (silica gel, chloroform:methanol 9:1) to isolate the final compound.

Table 2: Substitution Efficiency

Morpholine EquivTemperatureTime (h)Yield (%)
2.060°C1265
3.070°C885
4.080°C678

Alternative Pathways: Mannich Reaction

In some cases, the morpholino group is introduced via a Mannich reaction. For example, propynylthio derivatives of purines react with morpholine in the presence of formaldehyde to form aminobutynylthio adducts. While this method is less common for position 8 functionalization, it offers a route to diversify substituents:

  • Procedure : A solution of 8-propynylthio-purine derivative (1.0 equiv), morpholine (2.0 equiv), and paraformaldehyde (1.5 equiv) in dioxane is stirred at 50°C for 6 hours.

Industrial-Scale Considerations

Large-scale synthesis requires optimization for cost and safety:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during alkylation and substitution steps.

  • Catalyst Recycling : Palladium catalysts (if used in coupling steps) are recovered via filtration.

  • Waste Management : Byproducts like HCl and SO2 are neutralized with NaOH scrubbers.

Analytical Characterization

Final product purity is confirmed via:

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 427.1874 (calculated for C22H27N5O3).

  • NMR Spectroscopy : Key signals include δ 3.75 ppm (morpholine CH2), δ 2.90 ppm (3-phenylpropyl CH2), and δ 1.45 ppm (methyl group).

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N1 or N9 positions may occur, necessitating protective groups or directing agents.

  • Morpholine Reactivity : Excess morpholine can lead to over-alkylation; stoichiometry must be tightly controlled.

Q & A

Q. What synthetic strategies are effective for preparing derivatives of 3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)purine-2,6-dione?

  • Methodological Answer : The synthesis of purine-dione derivatives often involves nucleophilic substitution at the 8-position of the xanthine scaffold. For example, 8-bromo intermediates can react with morpholine to introduce the morpholin-4-yl group. Functionalization at the 7-position (e.g., 3-phenylpropyl) is typically achieved via alkylation under basic conditions. Spectral confirmation (NMR, FTIR, mass spectrometry) is critical to verify regioselectivity and purity . For instance, FTIR peaks at 1697–1656 cm⁻¹ confirm carbonyl stretching in the purine-dione core, while aliphatic C-H stretches appear at 2968–2852 cm⁻¹ .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : A multi-spectral approach is recommended:
  • ¹H/¹³C NMR : Assign protons and carbons to confirm substituent positions (e.g., morpholino group at C8, phenylpropyl at C7).
  • FTIR : Key peaks include C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3344 cm⁻¹ for secondary amines) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. For example, fragment ions at m/z = 169 or 149 may correspond to cleavages in the phenylpropyl chain .

Advanced Research Questions

Q. How can spectral data contradictions arise during structural confirmation, and how should they be resolved?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR splitting or missing FTIR peaks) often stem from impurities, stereochemical ambiguities, or dynamic effects (e.g., tautomerism). To resolve these:
  • Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations.
  • Compare experimental FTIR data with computational predictions (e.g., via ChemAxon tools) to identify anomalies .
  • Use X-ray crystallography if crystalline derivatives are obtainable, as seen in related purine-dione studies .

Q. What catalytic strategies are viable for optimizing the synthesis of morpholino-substituted purine-diones?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can introduce nitrogen-based substituents like morpholine. Reductive cyclization using formic acid derivatives as CO surrogates may also streamline steps requiring carbonyl retention . For example, Pd-catalyzed protocols have been applied to nitroarene intermediates in analogous heterocyclic systems .

Q. How do substituent variations at C7 and C8 influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • C7 Alkyl/Aryl Groups : Bulky substituents (e.g., 3-phenylpropyl) enhance lipophilicity, potentially improving membrane permeability. Compare with pyrimidin-2-ylsulfanylpropyl analogs, which show altered solubility profiles .
  • C8 Morpholino Group : The morpholine ring contributes to hydrogen-bonding capacity and metabolic stability. Replacements with thiophene or pyrimidine groups (as in related compounds) may modulate target affinity .
  • Experimental Design : Use computational tools (e.g., Chemicalize.org ) to predict logP, pKa, and drug-likeness parameters before synthesizing derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed bioactivity in purine-dione derivatives?

  • Methodological Answer : If virtual screening (e.g., docking studies) predicts activity not observed in vitro:

Re-evaluate synthesis purity (HPLC, TLC) to rule out impurities.

Assess cellular uptake (e.g., via LC-MS quantification in cell lysates).

Test for off-target effects using broad-panel kinase assays or proteome profiling.
For example, the Aryl Halide Chemistry Informer Library includes structurally diverse compounds to benchmark reactivity and biological performance, aiding in method optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.